

# Chemical and Physical Properties of Lumiflavin

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## Compound Focus: Lumiflavin

CAS No.: 1088-56-8

Cat. No.: S533791

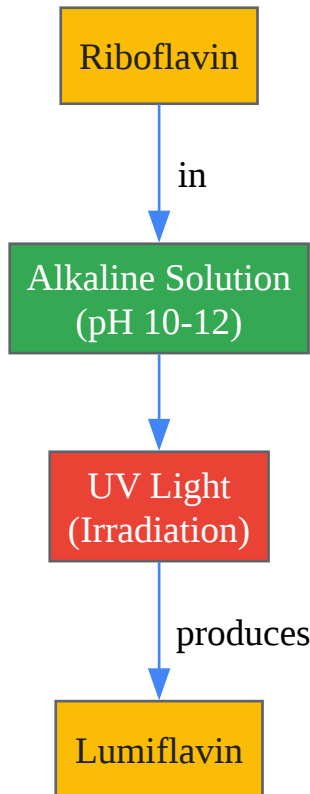
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The table below summarizes the core chemical and physical characteristics of **lumiflavin**:

Property	Description
IUPAC Name	7,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione [1]
Chemical Formula	$C_{13}H_{12}N_4O_2$ [2] [1]
Molecular Weight	256.26 g/mol [1] [3]
CAS Registry Number	1088-56-8 [3] [4]
Form and Color	Dark yellow to dark green crystalline powder [3]
Melting Point	~320-330 °C [3]
Formation	Formed from riboflavin by ultraviolet irradiation in alkaline solution [2] [5]
Fluorescence	Yellow-green fluorescence [2] [3]
Solubility	Very slightly soluble in methanol (heated, sonicated); soluble in chloroform and 0.1 M NaOH [3] [4]

## Formation and Analytical Applications

**Lumiflavin** is primarily known as a **photodegradation product of riboflavin (Vitamin B2)** [5]. The formation pathway can be visualized as follows:



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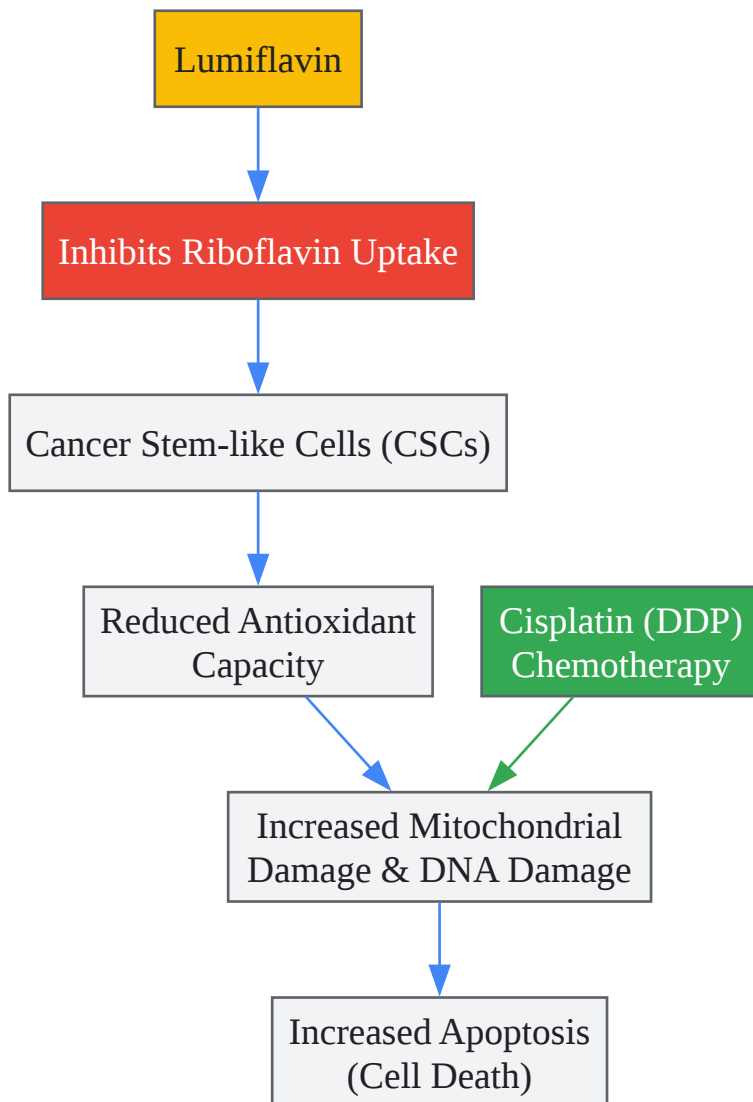
This specific reaction is utilized in the "**Lumiflavin Method**" for analytical chemistry. It is a specific assay for riboflavin in complex samples like foods, as other interfering flavins are not converted to **lumiflavin**. After irradiation, **lumiflavin** is extracted with chloroform for fluorescence measurement, offering a detection limit as low as 0.02 ng of riboflavin [6].

## Mechanism of Action and Research in Oncology

**Lumiflavin** functions as a **competitive inhibitor of riboflavin** [7] [5]. It significantly inhibits riboflavin uptake by cells by interacting with the same transport systems, specifically the riboflavin transporter 2 (RFT2) [8] [5]. This interference disrupts the formation of vital flavin coenzymes, Flavin Adenine

Dinucleotide (FAD) and Flavin Mononucleotide (FMN), which are crucial for cellular energy production and antioxidant activity [8].

This mechanism is being explored in cancer research, particularly against **Ovarian Cancer Stem-like Cells (CSCs)**. CSCs are a subpopulation of tumor cells thought to be responsible for chemotherapy resistance and cancer recurrence [8] [7]. They have been found to have a high enrichment of riboflavin and overexpression of its transporter, RFT2 [8]. The proposed mechanism by which **lumiflavin** sensitizes CSCs to chemotherapy like cisplatin (DDP) is summarized below:



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## Key Experimental Findings and Protocols

The table below summarizes quantitative data from key experimental studies:

Study Model	Lumiflavin Treatment (In Vitro)	Cisplatin (DDP) Treatment	Key Findings	Reference
Ovarian CSCs (from HO8910 cell line)	10-40 $\mu$ M for 48 h	20 $\mu$ M for 48 h	Synergistically increased mitochondrial damage & apoptosis rates; decreased clonal formation [8].	
OVCAR-3/DDP (Cisplatin-resistant cells)	0-80 $\mu$ M for 72 h	-	Reduced drug resistance; decreased proportion of CSCs; induced phenotypic differentiation [7].	
Ovarian CSCs (In Vivo, nude mice)	4-16 mg/kg (s.c., daily, 25 days)	Combined therapy	Dose-dependently reduced tumor weight and inhibited tumor growth [7].	
Ovarian CSCs (In Vivo, nude mice)	8 mg/kg (i.p., daily, 25 days)	Combined therapy	Enhanced DNA-damage response and increased apoptotic protein expression [8].	

**Detailed Experimental Protocol (Cell-based assay):** A typical protocol for assessing **lumiflavin's** chemosensitizing effect involves:

- **Cell Culture & CSC Isolation:** Human ovarian cancer cell lines (e.g., HO8910, OVCAR-3) are cultured. CSCs are isolated using magnetic beads conjugated with CD133 antibodies via a magnetic cell sorting system (MACS) [8] [7].
- **Drug Treatment:** CSCs are treated with a range of **lumiflavin** concentrations (e.g., 0-80  $\mu$ M) alone or in combination with cisplatin (e.g., 20  $\mu$ M) for a set duration (e.g., 48-72 hours) [8] [7].
- **Viability Assay:** Cell viability/proliferation is measured using assays like CCK-8 after 72 hours of treatment to determine half-maximal inhibitory concentration (IC<sub>50</sub>) values [7].
- **Downstream Analysis:**
  - **Apoptosis Rate:** Analyzed using flow cytometry [8] [7].
  - **Mitochondrial Membrane Potential:** Assessed to evaluate mitochondrial function damage [8] [7].
  - **Clonogenic Assay:** Performed to test the colony-forming ability of cells after treatment [8].

- **Western Blot Analysis:** Used to detect protein expression changes (e.g., in the Notch signaling pathway or apoptotic proteins) [8] [7].

## Drug Profile and Commercial Availability

From a pharmaceutical perspective:

- **Status:** **Lumiflavin** is an **experimental small molecule** and is **not approved** for medical use in any country [9].
- **Drug Category:** It is classified as a "riboflavin analog" and is listed in databases like DrugBank (ID: DB04726) [9].
- **Commercial Source:** It is available for research purposes from chemical and biochemical suppliers (e.g., Cayman Chemical, MedChemExpress, TRC). Prices vary, for example, approximately \$76 for 10 mg [3] [4].

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To cite this document: Smolecule. [Chemical and Physical Properties of Lumiflavin]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b533791#what-is-lumiflavin>]

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